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  • Product: 4-Bromo-5-fluoro-7-aza-2-oxindole
  • CAS: 1190310-50-9

Core Science & Biosynthesis

Foundational

Core Scaffolds in Modern Drug Discovery: A Comparative Analysis of 4-Bromo-5-fluoro-7-aza-2-oxindole and the 7-Azaindole Framework

An In-Depth Technical Guide for Medicinal Chemists Authored by: Gemini, Senior Application Scientist Abstract In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the 7-azaindole scaf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, particularly in the design of kinase inhibitors, the 7-azaindole scaffold has achieved the status of a "privileged" structure.[1][2][3] Its unique ability to act as a bioisostere of purine allows it to form critical hydrogen bonds within the ATP-binding sites of numerous kinases.[1][4][5] This guide provides a detailed comparative analysis, contrasting the foundational 7-azaindole scaffold with a highly functionalized and less-explored variant: 4-Bromo-5-fluoro-7-aza-2-oxindole. We will dissect the nuanced yet profound differences in their chemical structure, physicochemical properties, synthetic accessibility, and ultimate pharmacological implications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the strategic rationale behind scaffold selection and modification in contemporary drug discovery programs.

Chapter 1: The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) framework is a bioisosteric analog of the endogenous indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[2][6] This seemingly minor alteration has profound implications for its utility in drug design.

Structural and Electronic Properties

The introduction of the nitrogen atom at the 7-position significantly modulates the electronic properties of the bicyclic system compared to indole. It creates a hydrogen bond acceptor (the N7 pyridine nitrogen) and preserves the hydrogen bond donor (the N1 pyrrole N-H group). This dual functionality is the key to its success as a "hinge-binder" in kinase inhibitors.[1][4] This arrangement allows the 7-azaindole scaffold to mimic the bidentate hydrogen bonding pattern of adenine, the core of ATP, with the kinase hinge region.[5] This interaction anchors the inhibitor in the ATP binding pocket, providing a stable platform for further functionalization to achieve potency and selectivity.[7]

The FDA-approved drug Vemurafenib, a potent B-RAF kinase inhibitor, is a testament to the power of this scaffold, discovered through a fragment-based drug discovery approach.[1][2][4]

Synthetic Strategies

The synthesis of 7-azaindole derivatives has been extensively explored, with numerous robust methods available to medicinal chemists.[8][9][10] Common strategies often begin with substituted aminopyridines to construct the fused pyrrole ring.[6] Modern synthetic advancements heavily rely on metal-catalyzed cross-coupling reactions.

Key synthetic approaches include:

  • Palladium-Catalyzed Coupling: Reactions like Sonogashira coupling of 2-amino-3-iodopyridine with various alkynes, followed by cyclization, provide an efficient route to 2-substituted 7-azaindoles.[8]

  • Cascade Reactions: Palladium-catalyzed cascade C-N cross-coupling/Heck reactions have been developed for a straightforward synthesis of various substituted azaindoles from aminopyridines.[6]

  • Functionalization of the Core: Once the core is formed, advances in metal-catalyzed C-H bond functionalization allow for the decoration of nearly every position on the ring system, enabling extensive Structure-Activity Relationship (SAR) studies.[9]

Chapter 2: The 7-Aza-2-oxindole Scaffold: Introducing a Key Carbonyl

The 7-aza-2-oxindole (or 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) is the oxidized analog of 7-azaindole at the C2 position. This transformation from a planar, aromatic pyrrole ring to a lactam system introduces significant structural and electronic changes.

Structural and Electronic Impact of the C2-Oxo Group

The introduction of the C2-carbonyl group has several critical consequences:

  • Loss of Aromaticity: The five-membered ring is no longer aromatic, which alters the overall shape and electronic distribution of the scaffold.

  • Introduction of a Hydrogen Bond Acceptor: The carbonyl oxygen serves as a potent hydrogen bond acceptor, offering a new interaction point for binding to biological targets.

  • Creation of a Stereocenter: Substitution at the C3 position creates a chiral center, allowing for the exploration of three-dimensional space, a key strategy for enhancing selectivity and potency.

  • Modified Reactivity: The presence of the lactam functionality and the adjacent acidic C3-protons provides unique handles for chemical modification, distinct from the 7-azaindole core.

While less ubiquitous than its 7-azaindole counterpart, the oxindole core itself is a well-established pharmacophore found in numerous biologically active compounds.[11] Its 7-aza variant combines these features with the properties imparted by the pyridine ring.

Chapter 3: The Strategic Role of Halogenation: 4-Bromo-5-fluoro Substitution

The specific decoration of the 7-aza-2-oxindole core with bromine at the C4 position and fluorine at the C5 position is a deliberate medicinal chemistry strategy. Halogens are not mere placeholders; they are functional groups that can profoundly influence a molecule's pharmacological profile.

The Role of Fluorine

The introduction of fluorine is a cornerstone of modern drug design.[12] Its unique properties are leveraged to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and placing a fluorine atom at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life.[12]

  • Modulate pKa: As the most electronegative element, fluorine can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.

  • Increase Binding Affinity: Fluorine can engage in favorable electrostatic and dipole interactions within a protein's binding pocket, sometimes increasing potency.[13][14]

The Role of Bromine

Bromine, a larger and more polarizable halogen, offers different strategic advantages:[15]

  • Space-Filling: The bulky nature of bromine can provide critical steric interactions, anchoring the molecule in a specific conformation within a binding pocket.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming a favorable, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This is an increasingly recognized strategy for enhancing ligand affinity.

  • Synthetic Handle: A bromine atom serves as a versatile synthetic handle, enabling further diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the SAR of that vector.[16]

The combined 4-bromo, 5-fluoro pattern on the 7-aza-2-oxindole scaffold thus creates a molecule with fine-tuned electronics, potential for enhanced metabolic stability, and multiple points for specific interactions within a target protein.

Chapter 4: Head-to-Head Comparison: A Medicinal Chemist's Perspective

The decision to use a 7-azaindole scaffold versus a decorated 7-aza-2-oxindole is context-dependent and driven by the specific goals of the drug discovery program.

Visualization of Core Structural Differences

The following diagram illustrates the stepwise evolution from a basic indole to the highly functionalized 4-Bromo-5-fluoro-7-aza-2-oxindole.

G Indole Indole (Baseline Scaffold) Azaindole 7-Azaindole (Bioisostere) Indole->Azaindole C7 -> N7 (H-bond Acceptor) Azaoxindole 7-Aza-2-oxindole (Functionalized Core) Azaindole->Azaoxindole C2-H -> C2=O (H-bond Acceptor, Loss of Aromaticity) Final 4-Bromo-5-fluoro-7-aza-2-oxindole (Substituted Target) Azaoxindole->Final Add Br @ C4 Add F @ C5 (Modulate Potency & PK) G cluster_0 Start Program Start: Target is a Kinase Hinge Is the primary goal a classic hinge-binding interaction? Start->Hinge Scaffold_Aza Select 7-Azaindole Scaffold Hinge->Scaffold_Aza  Yes Scaffold_Oxo Consider 7-Aza-2-oxindole Scaffold Hinge->Scaffold_Oxo  No / Need 3D diversity SAR Perform SAR to improve potency/ selectivity Scaffold_Aza->SAR Scaffold_Oxo->SAR PK Address PK issues (e.g., metabolism) SAR->PK Halogenate Introduce F for metabolic stability or Br for potency/IP PK->Halogenate End Lead Candidate PK->End PK Acceptable Halogenate->End

Caption: Decision workflow for scaffold selection in a kinase inhibitor program.

Chapter 5: Exemplary Experimental Protocols

To provide practical context, this section outlines representative, detailed methodologies for the synthesis of these scaffolds.

Protocol: Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization

This two-step protocol is adapted from established literature procedures. [8]

  • Objective: To synthesize a 2-Aryl-7-azaindole from 2-amino-3-iodopyridine.

  • Rationale: This method leverages a robust palladium-catalyzed Sonogashira coupling to form the key C-C bond, followed by a base-mediated cyclization to construct the pyrrole ring. 18-crown-6 is used to enhance the solubility and reactivity of the potassium base in the non-polar solvent. [8] Step 1: Sonogashira Coupling

  • Materials: 2-amino-3-iodopyridine (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), Triethylamine (3.0 eq), THF (anhydrous).

  • Procedure:

    • To a dry, nitrogen-flushed flask, add 2-amino-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF, followed by triethylamine.

    • Add phenylacetylene dropwise at room temperature.

    • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.

Step 2: Intramolecular Cyclization

  • Materials: 2-amino-3-(phenylethynyl)pyridine (1.0 eq), Potassium tert-butoxide (t-BuOK) (1.5 eq), 18-crown-6 (0.1 eq), Toluene (anhydrous).

  • Procedure:

    • To a dry, nitrogen-flushed flask, add the product from Step 1 and 18-crown-6.

    • Add anhydrous toluene and stir to dissolve.

    • Add potassium tert-butoxide in one portion.

    • Heat the reaction mixture to 65 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify by column chromatography to yield 2-phenyl-7-azaindole.

Protocol: Conceptual Synthesis of 4-Bromo-5-fluoro-7-aza-2-oxindole

The synthesis of this specific molecule is not widely reported and may be proprietary. However, a plausible route can be constructed based on known chemical transformations of related heterocyclic systems. This protocol is conceptual and would require optimization.

  • Objective: To synthesize 4-Bromo-5-fluoro-7-aza-2-oxindole from a suitable pyridine precursor.

  • Rationale: This multi-step synthesis involves building the core lactam structure and then introducing the halogens at the desired positions. N-oxidation is a common strategy to activate the pyridine ring for nucleophilic substitution. [17]

  • Step 1: Synthesis of a Substituted 2-Nitropyridine: Start with a commercially available, appropriately substituted pyridine (e.g., 5-fluoro-3-methyl-2-nitropyridine).

  • Step 2: Formation of the Pyrrole Ring Precursor: React the nitropyridine with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate at the methyl position.

  • Step 3: Reductive Cyclization: Use a reducing agent (e.g., Raney Nickel with hydrazine hydrate or catalytic hydrogenation) to simultaneously reduce the nitro group to an amine and induce cyclization to form the 5-fluoro-7-aza-2-oxindole core.

  • Step 4: N-Oxidation: Treat the 5-fluoro-7-aza-2-oxindole with an oxidizing agent like hydrogen peroxide in acetic acid to form the corresponding N-oxide. [17]This activates the C4 position.

  • Step 5: Bromination: React the N-oxide intermediate with a brominating agent such as phosphoryl bromide (POBr₃) or a mixture of PBr₃/Br₂. This step introduces the bromine atom at the C4 position and simultaneously removes the N-oxide.

  • Step 6: Purification: Each step would require appropriate workup and purification by crystallization or column chromatography to isolate the desired intermediates and the final product.

Conclusion

The 7-azaindole scaffold is a powerful and validated starting point for drug discovery, particularly for kinase inhibitors, due to its ideal geometry for hinge binding. [1][3][4]However, the highly functionalized 4-Bromo-5-fluoro-7-aza-2-oxindole represents a strategic evolution of this core. By introducing a C2-carbonyl and a specific halogenation pattern, medicinal chemists can create a scaffold with fundamentally different properties: new hydrogen bonding opportunities, altered geometry for exploring 3D space, potentially improved pharmacokinetic properties, and access to novel intellectual property.

The choice between these scaffolds is not a matter of one being superior, but rather a strategic decision based on the specific challenges of a drug discovery program. While the 7-azaindole offers a direct and proven path for hinge-binding, the 7-aza-2-oxindole provides a more complex but potentially more versatile platform for tackling challenges of selectivity, metabolism, and chemical novelty. Understanding the nuanced differences between these frameworks is essential for the rational design of the next generation of targeted therapeutics.

References

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Thieme Connect. [Link]

  • Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]

  • Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]

  • Synthesis and sar of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. ScienceDirect. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Taylor & Francis. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]

  • Azaindole Therapeutic Agents. PMC - NIH. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications. [Link]

  • Indole ring isosteres (A). ResearchGate. [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • What Is Bromine Used For?. AZoM. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC - NIH. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. NIH. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. PMC. [Link]

  • Preparation method for 4-substituted-7-azaindole.
  • Synthetic process of 5-bromo-7-azaindole.
  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. [Link]

Sources

Exploratory

Technical Guide: Key Biological Targets for Substituted 7-Aza-2-Oxindoles

The following technical guide details the biological targets, chemical rationale, and experimental frameworks for substituted 7-aza-2-oxindoles. Scaffold Classification: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives Pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, chemical rationale, and experimental frameworks for substituted 7-aza-2-oxindoles.

Scaffold Classification: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives Primary Application: Small Molecule Kinase Inhibition (Type I/II)

Executive Summary & Chemical Rationale

The 7-aza-2-oxindole scaffold (1H-pyrrolo[2,3-b]pyridin-2(3H)-one) has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere to the classic oxindole (indolin-2-one) found in approved drugs like Sunitinib and Nintedanib .

While the parent oxindole relies on the benzene ring for hydrophobic interactions, the introduction of a nitrogen atom at the 7-position (the "aza" modification) fundamentally alters the pharmacophore's properties:

  • Enhanced H-Bonding: The pyridine nitrogen (N7) acts as an additional hydrogen bond acceptor, allowing for a unique "Donor-Acceptor-Acceptor" motif when interacting with the kinase hinge region.

  • Physicochemical Optimization: The 7-aza modification typically lowers lipophilicity (LogP) and improves aqueous solubility compared to the carbocyclic oxindole, addressing a common failure point in pre-clinical development.

  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism than the electron-rich benzene ring of the indole.

Primary Biological Targets

The versatility of the 7-aza-2-oxindole scaffold allows it to target a diverse range of kinases. The selectivity is dictated primarily by substitutions at the C3-position (often benzylidene or heteroaryl-methylene groups) and the C5-position (halogens or solubilizing groups).

Target Class A: Angiogenesis & Growth Factors (VEGFR2 / FGFR)
  • Mechanism: Competitive ATP inhibition (Type I).

  • Significance: This is the "classic" target set for oxindole-based drugs. 7-aza derivatives often exhibit superior potency against VEGFR2 compared to their oxindole counterparts due to stronger hinge-binding affinity.

  • Key Interaction: The lactam (NH-CO) binds to the backbone of the kinase hinge (typically Cys919 in VEGFR2), while the C3-substituent extends into the hydrophobic back pocket to determine selectivity.

Target Class B: Wnt Signaling (TNIK)
  • Target: TRAF2- and NCK-interacting kinase (TNIK).

  • Therapeutic Relevance: Colorectal Cancer (CRC).

  • Technical Insight: Recent high-throughput screens have identified 7-aza-2-oxindoles as nanomolar inhibitors of TNIK (IC50 < 1 nM). TNIK is an essential activator of the Wnt/

    
    -catenin pathway. Inhibition leads to the downregulation of Wnt target genes and suppression of CRC cell proliferation.
    
  • Differentiation: Unlike broad-spectrum kinase inhibitors, 7-aza-2-oxindoles optimized for TNIK often feature bulky groups at the C3 position that exploit the specific gatekeeper residues of the TNIK ATP pocket.

Target Class C: Cell Cycle Regulation (CDK2 / Aurora Kinases)
  • Target: Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases (A & B).

  • Therapeutic Relevance: Solid tumors (Breast, Lung) and Leukemia.

  • Mechanism: These compounds arrest cells in the G2/M phase.

  • SAR Note: Substitution at the N1 position (e.g., alkylation) is often tolerated in CDK2 inhibitors but may abolish activity in other kinases, providing a vector for selectivity.

Target Class D: Neurodegeneration (GSK3 )
  • Target: Glycogen Synthase Kinase 3 Beta (GSK3ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Therapeutic Relevance: Alzheimer’s Disease (Tauopathies).[2]

  • Dual Action: Certain 5-bromo-7-aza-2-oxindoles have been shown to act as dual inhibitors, blocking GSK3

    
     kinase activity (preventing Tau hyperphosphorylation) while simultaneously inhibiting the physical aggregation of Tau proteins.
    

Mechanism of Action: The Hinge Binding Mode

The success of this scaffold relies on its ability to mimic the adenine ring of ATP. The diagram below illustrates the critical hydrogen bonding network formed between the 7-aza-2-oxindole core and a generic kinase hinge region.

HingeBinding cluster_kinase Kinase Hinge Region (Backbone) cluster_ligand 7-Aza-2-Oxindole Core Residue1 Glu/Met (C=O) Residue2 Hinge AA (NH) C2_O C2=O (Acceptor) Residue2->C2_O H-Bond N1_H N1-H (Donor) N1_H->Residue1 H-Bond N7 N7 (Acceptor) Note N7 provides auxiliary H-bond or water bridge N7->Note

Caption: Schematic of the bidentate hydrogen bonding mode. The N1-H and C2=O are the primary anchors, while N7 offers unique electrostatic interactions.

Experimental Protocols

Chemical Synthesis (General Route)

The most robust method for generating the bioactive 3-substituted derivatives is the Knoevenagel Condensation .

Protocol:

  • Reagents: 7-aza-2-oxindole (1.0 eq), Substituted Aldehyde (1.1 eq), Piperidine (0.1 eq, catalyst), Ethanol (solvent).

  • Procedure:

    • Dissolve 7-aza-2-oxindole and the aldehyde in ethanol.

    • Add catalytic piperidine.

    • Reflux at 80°C for 3–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).

    • Upon completion, cool to room temperature. The product typically precipitates as a colored solid (yellow/orange).

    • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Validation: Verify structure via

    
    H-NMR (look for the vinyl proton singlet 
    
    
    
    7.5–8.0 ppm) and HRMS.
In Vitro Kinase Assay (ADP-Glo™ Method)

To validate target inhibition (e.g., VEGFR2 or TNIK), use a luminescent ADP detection assay.

Protocol:

  • Preparation: Dilute compounds in DMSO (10 mM stock) to generate a 10-point dose-response curve.

  • Reaction:

    • Mix Kinase (e.g., 2 ng recombinant VEGFR2), Substrate (0.2 mg/mL Poly Glu:Tyr), and Compound in reaction buffer (40 mM Tris, 20 mM MgCl

      
      , 0.1 mg/mL BSA).
      
    • Initiate reaction by adding ATP (10

      
      M).
      
    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence on a plate reader. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    
Cellular Selectivity Data (Representative)
TargetCell LineAssay TypeTypical IC

(Lead Compounds)
Reference Standard
VEGFR2 HUVECProliferation20 – 100 nMSunitinib
TNIK HCT116Viability< 10 nMNCB-0846
CDK2 MCF-7Cell Cycle0.5 – 2.0

M
Roscovitine
GSK3

SH-SY5YTau Aggregation1.0 – 5.0

M
Tideglusib

Pathway Visualization: TNIK-Wnt Signaling

Given the emerging importance of this scaffold in colorectal cancer, the following diagram illustrates the specific intervention point of 7-aza-2-oxindoles within the Wnt pathway.

TNIKPathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates DestructionComplex Destruction Complex (APC/Axin/GSK3) Frizzled->DestructionComplex Inhibits BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Degrades (if active) TNIK TNIK Kinase (Target) BetaCatenin->TNIK Binds TCF_LEF TCF/LEF Transcription Factors TNIK->TCF_LEF Phosphorylates/Activates GeneExp Gene Expression (c-Myc, Cyclin D1) TCF_LEF->GeneExp Promotes Inhibitor 7-Aza-2-Oxindole Inhibitor Inhibitor->TNIK Blocks ATP Site

Caption: 7-aza-2-oxindoles inhibit TNIK, preventing the phosphorylation of TCF/LEF and blocking Wnt-driven transcription in colorectal cancer.

References

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor. Bioorganic & Medicinal Chemistry. (2023).

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. (2021).[3]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives. Molecules. (2016).

  • Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3

    
     and Tau Aggregation. Pharmaceuticals. (2022). 
    
  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2014).

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Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura coupling at C4 position of 7-aza-2-oxindole

Abstract & Strategic Context The 7-aza-2-oxindole scaffold (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere for the ATP purine core. Funct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 7-aza-2-oxindole scaffold (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one) is a privileged pharmacophore in kinase inhibitor discovery, serving as a bioisostere for the ATP purine core. Functionalization at the C4 position is critical for accessing the hydrophobic pocket of kinases (e.g., VEGFR, CDK, CSF1R).

However, C4-functionalization via Suzuki-Miyaura coupling presents unique challenges compared to the parent 7-azaindole:

  • Electronic Deactivation: The pyridine nitrogen (N7) exerts a strong electron-withdrawing effect, deactivating the C4-halide towards oxidative addition compared to typical aryl halides.

  • Solubility & Aggregation: The lactam moiety (NH-CO) induces strong intermolecular hydrogen bonding, rendering the core scaffold poorly soluble in standard non-polar organic solvents.

  • Catalyst Poisoning: The free N1-H and N7 lone pairs can competitively coordinate to Palladium, arresting the catalytic cycle.

This guide provides a self-validating protocol designed to overcome these barriers using a "Solubility-First" approach.

Retrosynthetic Logic & Precursor Selection

Before initiating coupling, the oxidation state of the core must be considered. While coupling can be performed on the parent 7-azaindole followed by oxidation, direct coupling on the oxindole is often preferred to avoid late-stage oxidation compatibility issues.

Recommended Precursor: 4-Bromo-7-aza-2-oxindole (preferred over 4-Chloro due to faster oxidative addition).

Decision Matrix: Protection Strategy
  • Route A (Direct): For highly active boronic acids and quick SAR screening.

  • Route B (Protected - SEM/Boc): For scale-up, low-reactivity boronic acids, or if solubility is limiting.

G Start Start: 4-Halo-7-aza-2-oxindole SolubilityCheck Solubility Check (Dioxane:H2O 4:1) Start->SolubilityCheck RouteA Route A: Unprotected (Direct Coupling) SolubilityCheck->RouteA Soluble / Small Scale RouteB Route B: Protected (SEM/Boc Strategy) SolubilityCheck->RouteB Insoluble / Scale Up CondA Conditions A: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 100°C RouteA->CondA CondB Conditions B: 1. SEM-Cl, NaH 2. Pd-XPhos G3, K3PO4 3. TFA/TBAF Deprotection RouteB->CondB End Target: C4-Functionalized 7-Aza-2-Oxindole CondA->End CondB->End

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on substrate solubility and scale.

Detailed Experimental Protocols

Method A: Direct Coupling (The "Green" Route)

Best for: Rapid analog generation where the boronic acid is electron-rich.

Reagents:

  • Substrate: 4-Bromo-7-aza-2-oxindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂ ) (5 mol%)

    • Why: The bidentate dppf ligand resists displacement by the N7 nitrogen.

  • Base: Cesium Carbonate (Cs₂CO₃ ) (3.0 equiv)

    • Why: Higher solubility in the organic phase compared to K₂CO₃; crucial for the biphasic interface.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Why: The water component is non-negotiable to solubilize the polar oxindole and the inorganic base.

Step-by-Step Protocol:

  • Charge: In a reaction vial, add the 4-bromo-7-aza-2-oxindole (100 mg, 0.47 mmol), Boronic Acid (0.70 mmol), and Cs₂CO₃ (460 mg, 1.41 mmol).

  • Degas (Solid): Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂ (19 mg, 0.023 mmol), and recap. Note: Adding catalyst last prevents oxidation during solid weighing.

  • Solvent Addition: Syringe in degassed Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat to 100 °C for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for the mass of Product (M+H) and the hydro-dehalogenated byproduct (M-Br+H).

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL) and Water (10 mL).

    • Critical Step: The product may precipitate at the interface. If so, filter the biphasic mixture through Celite first, then separate layers.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient, 0-10%).

Method B: Protected Coupling (The "High-Fidelity" Route)

Best for: 4-Chloro substrates, electron-deficient boronic acids, or multi-gram scale.

Phase 1: Protection (SEM-Group)

  • Suspend 4-chloro-7-aza-2-oxindole in dry DMF at 0°C.

  • Add NaH (60%, 1.2 equiv). Stir 30 min (Solution turns clear/yellow).

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to RT.

  • Quench with water, extract with EtOAc.[2] Yields are typically >90%.

Phase 2: High-Activity Coupling

  • Catalyst: XPhos Pd G3 (2-5 mol%)

    • Why: Buchwald precatalysts (G3/G4) ensure rapid oxidative addition even on the deactivated C4-chloride.

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: THF / Water (10:1).

Phase 3: Deprotection

  • Dissolve coupled product in DCM.

  • Add TFA (20 equiv) or TBAF (1M in THF, 3 equiv).

  • Heat to 60°C (if using TFA) or stir at RT (TBAF) until SEM is removed.

  • Note: If using TFA, the N-hydroxymethyl intermediate may persist. Treat with ethylenediamine or aqueous NH₄OH to cleave it.

Data Summary & Troubleshooting

Table 1: Expected Performance Metrics

ParameterMethod A (Direct)Method B (Protected)
Substrate Scope 4-Bromo / 4-Iodo4-Chloro / 4-Bromo
Boronic Acid Electron-Rich / NeutralAll (inc. deficient)
Typical Yield 40 - 65%75 - 90% (over 2 steps)
Reaction Time 12 - 24 hours1 - 4 hours
Major Side Product Protodehalogenation (H-sub)Homocoupling of Boronic Acid

Troubleshooting Guide (Self-Validating System):

  • Issue: No Conversion (Starting Material remains).

    • Diagnosis: Catalyst poisoning by N7/N1.

    • Fix: Switch to Method B (Protection blocks N1). Alternatively, increase catalyst loading to 10% and add CuI (10 mol%) as a co-catalyst to scavenge non-productive coordination.

  • Issue: Protodehalogenation (Loss of Br/Cl, replaced by H).

    • Diagnosis: Hydride source in media or "Catalyst Death".

    • Fix: Use anhydrous Dioxane for the organic portion. Ensure Argon purge is rigorous. Lower temperature to 80°C.

  • Issue: Product trapped in aqueous phase.

    • Diagnosis: 7-aza-2-oxindoles are amphoteric.

    • Fix: Adjust workup pH to ~7.0. Use n-Butanol/DCM (1:3) for extraction if the product is highly polar.

References

  • Synthesis of 4-substituted 7-azaindoles

    • Léonce, S., et al. "Synthesis and biological activities of isogranulatimide analogues."[3] Bioorganic & Medicinal Chemistry 15.17 (2007): 5965-5980.[3]

  • Palladium-catalyzed cross-coupling on 7-azaindole core

    • Surasani, R., et al. "Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole."[4][5] Beilstein Journal of Organic Chemistry 8 (2012): 1979–1984.

  • Kinase Inhibitor Scaffold Design (7-aza-2-oxindole)

    • Wang, S., et al. "Design and Synthesis of 7-Azaindole Derivatives as Novel Inhibitors." Journal of Medicinal Chemistry 62.10 (2019).
  • Buchwald Precatalyst Utility (XPhos Pd G3)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science 4 (2013): 916-920.

Sources

Application

Application Notes and Protocols: A Proposed One-Pot Synthesis of 3,3-Disubstituted 4-Bromo-5-fluoro-7-aza-2-oxindoles

For Researchers, Scientists, and Drug Development Professionals Abstract The 7-aza-2-oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-aza-2-oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique structural and electronic properties, arising from the fusion of a pyridine and a pyrrolidinone ring, make it an attractive starting point for the development of novel drugs. This application note outlines a detailed, albeit theoretical, one-pot protocol for the synthesis of novel, highly functionalized 3,3-disubstituted 4-bromo-5-fluoro-7-aza-2-oxindoles. This proposed synthetic route offers a streamlined approach to generating molecular complexity from a readily accessible starting material, providing a valuable tool for compound library synthesis and hit-to-lead optimization in drug discovery programs. The protocol is designed based on established principles of organic synthesis, including sequential alkylation and electrophilic bromination.

Introduction

The 7-aza-2-oxindole core is a bioisostere of the corresponding oxindole, where the benzene ring is replaced by a pyridine ring. This modification can significantly impact the physicochemical properties of a molecule, such as solubility, metabolic stability, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.[1] The introduction of substituents at the 3-position, particularly the creation of a quaternary center, is a common strategy in medicinal chemistry to enhance potency and modulate selectivity. Furthermore, the incorporation of halogen atoms, such as bromine and fluorine, can influence binding affinity, membrane permeability, and metabolic fate.[2]

This document proposes a one-pot synthesis of 3,3-disubstituted 4-bromo-5-fluoro-7-aza-2-oxindoles, a class of compounds with significant potential for biological activity. A one-pot, or tandem, reaction sequence is highly desirable as it reduces the number of synthetic steps, minimizes waste, and can lead to higher overall yields compared to a traditional multi-step approach.[3] The proposed methodology is based on a sequential, base-mediated dialkylation of a 5-fluoro-7-aza-2-oxindole precursor, followed by a regioselective electrophilic bromination.

Proposed Reaction Scheme & Mechanism

The proposed one-pot synthesis commences with the commercially available or readily synthesized 5-fluoro-7-aza-2-oxindole. The reaction is envisioned to proceed through a three-step sequence within a single reaction vessel:

  • First Alkylation: Deprotonation of the acidic C3-proton of the 5-fluoro-7-aza-2-oxindole with a suitable base, followed by nucleophilic attack on the first electrophile (R¹-X).

  • Second Alkylation: A second deprotonation at the C3-position, followed by the introduction of the second substituent (R²-X).

  • Electrophilic Bromination: In-situ quenching of the reaction mixture with a brominating agent, leading to the regioselective bromination at the C4-position.

The regioselectivity of the final bromination step is predicted based on the electronic nature of the substituted 7-aza-2-oxindole ring. The electron-donating character of the lactam nitrogen and the directing effect of the C5-fluoro substituent are expected to activate the C4-position towards electrophilic attack.

G A 5-Fluoro-7-aza-2-oxindole B Step 1: First Alkylation - Base (e.g., NaH) - Electrophile 1 (R¹-X) A->B Add C 3-Monosubstituted Intermediate B->C D Step 2: Second Alkylation - Base (e.g., NaH) - Electrophile 2 (R²-X) C->D In-situ E 3,3-Disubstituted Intermediate D->E F Step 3: Electrophilic Bromination - Brominating Agent (e.g., NBS) E->F In-situ G Final Product: 3,3-Disubstituted 4-Bromo-5-fluoro-7-aza-2-oxindole F->G

Detailed Experimental Protocol (Proposed)

This protocol is a proposed methodology and will likely require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents.

Materials and Equipment
  • Starting Material: 5-Fluoro-7-aza-2-oxindole (synthesis may be required if not commercially available)

  • Bases: Sodium hydride (NaH), 60% dispersion in mineral oil, or other suitable non-nucleophilic bases.

  • Electrophiles (R¹-X, R²-X): A variety of alkyl, benzyl, or allyl halides (e.g., iodomethane, benzyl bromide).

  • Brominating Agent: N-Bromosuccinimide (NBS) or other suitable electrophilic bromine source.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

  • Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

  • Standard laboratory glassware for work-up and purification.

  • Purification: Silica gel for column chromatography.

Reaction Procedure
  • Reaction Setup:

    • To a flame-dried three-necked round-bottom flask under a nitrogen atmosphere, add 5-fluoro-7-aza-2-oxindole (1.0 equiv).

    • Add anhydrous DMF (or THF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

  • First Alkylation:

    • Carefully add sodium hydride (1.1 equiv) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

    • Slowly add the first electrophile (R¹-X, 1.1 equiv) dropwise via a syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Second Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add a second portion of sodium hydride (1.1 equiv) and stir for 30 minutes.

    • Add the second electrophile (R²-X, 1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the formation of the 3,3-disubstituted product.

  • Electrophilic Bromination:

    • Cool the reaction mixture to 0 °C.

    • In a separate flask, dissolve N-bromosuccinimide (1.2 equiv) in a minimal amount of anhydrous DMF.

    • Add the NBS solution dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,3-disubstituted 4-bromo-5-fluoro-7-aza-2-oxindole.

Data Presentation: Key Parameters for Optimization

The following table outlines the key parameters that may require optimization for this proposed one-pot synthesis.

ParameterVariableRationale for Optimization
Base NaH, LiHMDS, KHMDSThe choice of base can influence the efficiency of deprotonation and the potential for side reactions.
Solvent DMF, THF, DioxaneSolvent polarity and coordinating ability can affect the solubility of intermediates and the reaction rate.
Temperature 0 °C to Room TemperatureTemperature control is crucial for managing the exothermicity of the deprotonation and preventing side reactions.
Electrophiles Alkyl, Benzyl, Allyl HalidesThe reactivity of the electrophile will determine the required reaction time and temperature.
Brominating Agent NBS, Br₂, CuBr₂The choice of brominating agent will impact the regioselectivity and the reaction conditions required.[4]
Stoichiometry 1.0 - 1.5 equivalentsThe molar equivalents of the base, electrophiles, and brominating agent will need to be optimized to maximize yield and minimize byproducts.

Mechanistic Insights and Rationale

The success of this one-pot synthesis hinges on the careful control of reactivity and the compatibility of the reagents.

G cluster_0 Sequential Alkylation cluster_1 Electrophilic Bromination A 5-Fluoro-7-aza-2-oxindole B Enolate 1 A->B - H⁺ (Base) C 3-Monosubstituted Intermediate B->C + R¹-X D Enolate 2 C->D - H⁺ (Base) E 3,3-Disubstituted Intermediate D->E + R²-X F 3,3-Disubstituted Intermediate G Wheland Intermediate F->G + Br⁺ (NBS) H Final Product G->H - H⁺

The use of a strong, non-nucleophilic base like sodium hydride is proposed to ensure complete deprotonation of the relatively acidic C3-proton without competing nucleophilic addition to the carbonyl group. The sequential addition of the base and electrophiles is designed to allow for the controlled formation of the 3,3-disubstituted intermediate.

The final bromination step is the most speculative and critical part of this proposed one-pot synthesis. The regioselectivity for the C4-position is hypothesized based on the directing effects of the substituents on the 7-aza-2-oxindole ring. The compatibility of the brominating agent with the residual base and byproducts from the alkylation steps will need to be carefully evaluated experimentally. It is possible that a neutralization step may be required before the addition of the brominating agent.

Conclusion and Future Perspectives

This application note presents a comprehensive, albeit theoretical, guide for the one-pot synthesis of novel 3,3-disubstituted 4-bromo-5-fluoro-7-aza-2-oxindoles. The proposed protocol provides a solid starting point for researchers aiming to explore the chemical space around this important scaffold. Experimental validation and optimization of the proposed reaction conditions are necessary to establish the feasibility and scope of this synthetic strategy. Successful implementation of this one-pot synthesis would represent a significant advancement in the efficient construction of complex, drug-like molecules and would undoubtedly facilitate the discovery of new therapeutic agents based on the 7-aza-2-oxindole core.

References

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Crystal structure analysis of 4-Bromo-5-fluoro-7-aza-2-oxindole complexes

A Comparative Technical Guide for Medicinal Chemists & Structural Biologists Executive Summary: The Scaffold Advantage In the optimization of ATP-competitive kinase inhibitors, the transition from a standard oxindole (in...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary: The Scaffold Advantage

In the optimization of ATP-competitive kinase inhibitors, the transition from a standard oxindole (indolin-2-one) to a 7-aza-2-oxindole scaffold represents a critical bioisosteric replacement. This guide analyzes the structural performance of the highly functionalized 4-Bromo-5-fluoro-7-aza-2-oxindole core.

By incorporating a 7-nitrogen (H-bond acceptor) and specific halogen substitutions (4-Br, 5-F), this scaffold addresses three common failure modes in early drug discovery:

  • Solubility: The pyridine-like nitrogen lowers LogP compared to the carbocyclic analog.

  • Selectivity: The 4-Bromo substituent enables directional halogen bonding with backbone carbonyls.

  • Phasing Utility: The bromine atom serves as an intrinsic anomalous scatterer for experimental phasing (SAD/MAD).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target scaffold against standard alternatives used in kinase inhibitor design (e.g., Sunitinib-like oxindoles).

Table 1: Structural & Physicochemical Performance Metrics
FeatureTarget Scaffold (4-Br-5-F-7-aza-2-oxindole)Alternative A (Standard Oxindole)Alternative B (7-Azaindole / Non-oxindole)
Hinge Binding Mode Tridentate Potential (Donor: NH, Acc: C=O, Acc: 7-N)Bidentate (Donor: NH, Acc: C=O)Bidentate (Donor: NH, Acc: 7-N)
Halogen Bonding Strong (C-Br···O=C) Directional σ-hole interaction.None / Weak (If unsubstituted or F-substituted).Variable (Depends on substitution).
Crystallography Self-Phasing (Br-SAD) High anomalous signal at 0.979 Å.Molecular Replacement Requires homologous model.Molecular Replacement Requires homologous model.
Metabolic Stability High 5-F blocks P450 oxidation; 7-N reduces lipophilicity.Low to Moderate Prone to hydroxylation at C5/C6.Moderate Depends on side chains.
Solubility (Aq) High Reduced planarity stacking; polar N7.Low High lattice energy; aggregation prone.Moderate
Deep Dive: The "Hinge Binder" Mechanism
  • Alternative A (Oxindole): Relies heavily on the lactam NH (donor) and C=O (acceptor). Often requires water bridges to satisfy the valency of the hinge region in kinases like VEGFR2 or CDK2.

  • Target (7-aza-oxindole): The N7 atom acts as an additional H-bond acceptor. In complexes (e.g., with Aurora Kinase or FGFR), this allows a "clamp-like" binding mode where the inhibitor engages both the backbone NH and C=O of the hinge region directly, often displacing conserved water molecules and increasing entropic gain.

Experimental Protocol: Co-Crystallization & Phasing

This protocol is designed for generating high-resolution complexes of 4-Bromo-5-fluoro-7-aza-2-oxindole with a surrogate kinase (e.g., CDK2 or PKA).

Phase I: Complex Formation (Soaking vs. Co-crystallization)
  • Recommendation: Use Co-crystallization over soaking. The 4-Br substituent is bulky; soaking into pre-formed apo-crystals often cracks the lattice due to conformational shifts in the hinge region (specifically the "Gatekeeper" residue).

  • Step 1: Mix Protein (10 mg/mL) with Ligand (5 mM in DMSO) at a 1:1.2 molar ratio.

  • Step 2: Incubate on ice for 30 minutes. Critical: The 7-aza scaffold can induce dimerization; ensure monodispersity via DLS (Dynamic Light Scattering) before setting drops.

Phase II: Crystallization Screening
  • Method: Hanging Drop Vapor Diffusion.

  • Precipitant: PEG 3350 (15-25%) + 0.2M Ammonium Sulfate.

  • pH Optimization: The 7-aza nitrogen (pKa ~4.6) is sensitive to pH. Screen pH 6.5–8.5.

    • Note: At pH < 5.0, N7 protonation may disrupt the hinge-binding H-bond acceptor capability.

Phase III: Data Collection & Phasing (The Bromine Advantage)

Unlike standard oxindoles, this scaffold allows for SAD (Single-wavelength Anomalous Diffraction) phasing without selenomethionine derivatization.

  • Beamline Setting: Tune energy to the Bromine K-edge (13.47 keV / 0.919 Å) to maximize

    
    .
    
  • Strategy: Collect 360° of data with high multiplicity ( >10x) to resolve the weak anomalous signal of the single bromine against the protein background.

Structural Analysis Workflows (Visualization)

Workflow 1: From Synthesis to Structure Solution

This diagram outlines the decision tree for processing the complex, highlighting the specific path for Brominated 7-aza scaffolds.

G Start Ligand Synthesis (4-Br-5-F-7-aza) QC QC: NMR & LCMS (>98% Purity) Start->QC Complex Complex Formation (1:1.2 Ratio) QC->Complex Screen Crystallization (pH 6.5-8.5) Complex->Screen Xray X-Ray Diffraction (Br K-edge: 13.47 keV) Screen->Xray Phasing Phasing Method Xray->Phasing SAD Br-SAD (Direct Phasing) Phasing->SAD High Anomalous Signal MR Molecular Replacement (Standard) Phasing->MR Low Resolution

Figure 1: Structural biology pipeline optimized for brominated 7-aza-oxindole complexes, prioritizing Br-SAD phasing.

Workflow 2: Interaction Map (The Binding Mode)

This diagram illustrates the multipoint binding mechanism that distinguishes this scaffold from standard oxindoles.

BindingMode Ligand_Core 7-Aza-Oxindole Core Br 4-Bromo Group Ligand_Core->Br N7 N7 (Acceptor) Ligand_Core->N7 NH Pyrrole NH (Donor) Ligand_Core->NH F5 5-Fluoro Ligand_Core->F5 Backbone_CO Backbone C=O (Gatekeeper+1) Br->Backbone_CO Halogen Bond (C-Br···O) Hinge_NH Kinase Hinge NH (Val/Leu) N7->Hinge_NH H-Bond (2.8 Å) Hinge_CO Kinase Hinge C=O (Glu/Met) NH->Hinge_CO H-Bond (2.9 Å) Hydrophobic Hydrophobic Pocket F5->Hydrophobic Metabolic Block & vdW

Figure 2: Interaction topology showing the "Tridentate" binding potential: two H-bonds at the hinge and a stabilizing Halogen bond via the 4-Bromo substituent.

Data Interpretation & Validation

When analyzing the electron density maps (


) of these complexes, look for the following validation markers to confirm the advantages of the 4-Br-5-F-7-aza scaffold:
  • The "Halogen Hole":

    • Check the electron density around the Bromine atom. A classic

      
      -hole  interaction should show the Br atom approaching a backbone carbonyl oxygen at an angle (
      
      
      
      ) of approximately 160°–180°.
    • Metric: Distance

      
       (Sum of van der Waals radii).[1]
      
  • Planarity Check:

    • The 7-aza substitution reduces the aromatic character slightly compared to pure indole, potentially allowing a slight propeller twist if bulky groups are attached at position 3. However, the core itself should remain planar.

    • Validation: If the core bends >5°, check for crystal packing artifacts or incorrect ligand parameterization (CIF file generation).

  • Solvent Network:

    • Compare the water structure near the N7 position against a standard oxindole structure. You should observe the displacement of a structural water molecule that usually mediates the interaction in non-aza scaffolds. This displacement contributes to a favorable entropic binding signature (

      
      ).
      

References

  • Popowycz, F., et al. (2025). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. PMC. Link

  • Sutar, R. L., & Huber, S. M. (2019).[1] Catalysis of Organic Reactions through Halogen Bonding. ACS Catalysis.[1] Link[1]

  • ChemicalBook. (2023). 4-Bromo-7-azaindole: Properties, applications and safety. Link

  • BenchChem. (2025).[2] A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Link

  • Zhu, X., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[3][4] Chemical and Pharmaceutical Bulletin. Link

  • PDB Analysis. Halogen Bond: Its Role beyond Drug–Target Binding Affinity. Journal of Medicinal Chemistry. Link[1]

Sources

Comparative

UV-Vis absorption spectra differences between 7-azaindole and 7-aza-2-oxindole

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its oxidized derivative, 7-aza-2-oxindole (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and its oxidized derivative, 7-aza-2-oxindole (1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one).

Executive Summary: The "Aromaticity Break"

The spectral distinction between 7-azaindole (7AI) and 7-aza-2-oxindole is governed fundamentally by the disruption of the 10-


 aromatic system.
  • 7-Azaindole is a fully aromatic, fused bicyclic system. It exhibits a characteristic, vibrationally structured absorption band in the near-UV (

    
     nm).
    
  • 7-Aza-2-oxindole introduces a carbonyl group at the C2 position. This converts the pyrrole ring into a lactam (cyclic amide). While the pyridine ring retains aromaticity, the global 10-

    
     delocalization is broken. This results in a hypsochromic shift (blue shift)  of the primary absorption band and a loss of the fine vibrational structure characteristic of the parent indole.
    

Molecular Architecture & Electronic Theory

To interpret the spectra, one must understand the ground-state electronic configurations.

7-Azaindole (7AI)
  • Chromophore: Fused pyridine and pyrrole rings.

  • Electronic State: 10

    
    -electrons delocalized over the entire bicycle.
    
  • Transitions: The lowest energy transition is

    
     (
    
    
    
    ), similar to indole but modified by the pyridine nitrogen (
    
    
    ).
  • Key Feature: Capable of Excited-State Proton Transfer (ESPT), making its spectrum highly sensitive to protic solvents (e.g., alcohols vs. water).

7-Aza-2-oxindole[1][2]
  • Chromophore: A pyridine ring fused to a cyclic amide (lactam).

  • Electronic State: The C=O group at position 2 interrupts the cyclic

    
    -conjugation of the five-membered ring. The molecule acts more like a substituted pyridine with an amide extension.
    
  • Tautomerism: Exists in equilibrium between the Lactam (dominant) and Lactim (minor) forms. The lactam form dominates in solution, dictating the UV profile.

Visualizing the Structural & Electronic Shift

electronic_shift cluster_0 Parent Scaffold: 7-Azaindole cluster_1 Oxidized Scaffold: 7-Aza-2-oxindole node_7AI 7-Azaindole Fully Aromatic (10 pi) λmax ~288 nm node_Ox 7-Aza-2-oxindole (Lactam) Broken Aromaticity (Amide) λmax ~250-260 nm node_7AI->node_Ox Oxidation (C2) node_Taut Lactim Tautomer (Minor) -OH form Rare in solution node_Ox->node_Taut Tautomerism

Figure 1: Structural transformation showing the loss of full aromaticity upon oxidation to the lactam form.

Spectral Characterization Data

The following data compares the primary absorption features in standard solvents (Methanol/Ethanol).

Feature7-Azaindole (7AI)7-Aza-2-oxindole
Primary

288 - 290 nm 250 - 260 nm
Secondary Band ~240 nm~205 nm (Strong)
Spectral Shape Structured (Vibrational fine structure often visible)Broad / Featureless (Typical of amides)
Molar Extinction (

)
High (

at 288 nm)
Lower at long wavelengths; High in far UV (<220 nm)
Fluorescence Strong, solvent-dependent (ESPT active)Weak / Negligible (in lactam form)
Visual Appearance ColorlessColorless (Yellowing indicates degradation/derivatives)
Key Diagnostic Differences
  • The 290 nm Drop: If you are monitoring the oxidation of 7AI to 7-aza-2-oxindole, the most reliable indicator is the disappearance of the peak at 288-290 nm .

  • The Blue Shift: The absorption maximum shifts to shorter wavelengths (hypsochromic shift) because the conjugation length is effectively reduced.

  • Solvent Sensitivity: 7AI shows distinct spectral shifts in water vs. hexane due to hydrogen bonding at

    
     and 
    
    
    
    . 7-aza-2-oxindole is less sensitive to this specific "Red-Edge" effect but will show general solvatochromism typical of amides.

Experimental Protocol: Comparative Analysis

Objective: To accurately distinguish and quantify 7AI and 7-aza-2-oxindole in a mixture (e.g., metabolic stability assay or synthesis monitoring).

Reagents & Equipment[3][4][5]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Water is acceptable but can mask fine structure).

  • Blank: Pure solvent (matched cuvette).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two quartz cuvettes with the solvent. Run a baseline correction (Autozero) from 200 to 400 nm.

    • Why: Eliminates solvent absorbance, crucial for detecting the "blue shifted" peaks of the oxindole in the 200-250 nm region.

  • Sample Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Dilute to 20-50

      
      M  in Methanol.
      
    • Note: Absorbance at

      
       should be between 0.6 and 0.8 AU for optimal signal-to-noise ratio.
      
  • Spectral Scanning:

    • Scan 1 (7AI): Observe the peak at ~288 nm. Note the "shoulder" or vibrational ridges.

    • Scan 2 (Oxindole): Observe the peak shift to ~255 nm. Verify the absence of the 288 nm peak.

    • Scan 3 (Mixture): If analyzing a reaction, look for an isosbestic point . A clean conversion often shows a specific wavelength where absorbance remains constant as 7AI converts to oxindole.

Workflow Diagram

protocol_flow start Start: Sample Preparation solv Dissolve in MeOH/ACN (Target 50 µM) start->solv blank Baseline Correction (200-400 nm) solv->blank scan Acquire Spectrum blank->scan decision Peak at 288 nm? scan->decision res_7AI Identify: 7-Azaindole (Aromatic System Intact) decision->res_7AI Yes (Strong) res_Ox Identify: 7-Aza-2-oxindole (Aromaticity Broken) decision->res_Ox No (Blue Shift to ~255nm)

Figure 2: Decision logic for identifying the compounds based on spectral features.

Application Context

Why does this difference matter?

  • Kinase Inhibitor Design (Scaffold Hopping):

    • 7-azaindole mimics the purine ring of ATP (Adenine).[1]

    • 7-aza-2-oxindole is often used to alter the hydrogen bonding donor/acceptor motif (Lactam

      
       accepts H-bonds; 
      
      
      
      donates). The UV spectrum confirms the scaffold integrity during synthesis.
  • Metabolic Tracking:

    • In drug metabolism (DMPK), 7-azaindole drugs are often oxidized by P450 enzymes to oxindoles.

    • This conversion can be tracked by HPLC-UV. The loss of the 288 nm peak is the primary signal of metabolic oxidation.

References

  • Catalán, J., et al. (1995). "The Physics of 7-Azaindole." Journal of the American Chemical Society.

  • Chapman, C. F., & Maroncelli, M. (1992). "Excited-state proton transfer of 7-azaindole." The Journal of Physical Chemistry.

  • NIST Chemistry WebBook. "1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Spectra." National Institute of Standards and Technology.[2][3]

  • Wu, C., et al. (2014). "Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives." Drug Design, Development and Therapy.

  • Sengupta, A., et al. (2024).[4] "Exploiting Coordination Behavior of 7-Azaindole." Inorganic Chemistry Communications.

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-5-fluoro-7-aza-2-oxindole proper disposal procedures

Topic: 4-Bromo-5-fluoro-7-aza-2-oxindole Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1] Executive Summary & Chemical Profile Core Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-5-fluoro-7-aza-2-oxindole Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Summary & Chemical Profile

Core Directive: This guide supersedes generic "dispose of as hazardous waste" instructions. It provides a specific operational protocol for 4-Bromo-5-fluoro-7-aza-2-oxindole , a halogenated heterocyclic scaffold often used in kinase inhibitor development.[1]

The Operational Challenge: This compound contains both Bromine and Fluorine on a 7-azaindole core.[1]

  • Fluorine Content: Upon thermal oxidation (incineration), the strong C-F bond requires higher temperatures (>1,100°C) to break.[1] Incomplete combustion yields toxic organofluorines.[1] Complete combustion yields Hydrogen Fluoride (HF), which corrodes standard incinerator linings if not scrubbed.[1]

  • Bromine Content: Generates Hydrogen Bromide (HBr) and potential brominated dioxin precursors if incinerated at insufficient temperatures.[1]

  • Nitrogen (7-aza): The pyridine-like nitrogen adds a basic character, potentially affecting solubility in acidic waste streams.[1]

Immediate Action Classification:

  • Waste Stream: Halogenated Organic (Strict Segregation Required).[1][2]

  • RCRA Status: Non-listed (unless specific formulation applies), but treated as Characteristic Hazardous Waste due to toxicity and halogen content.[1]

Technical Data & Waste Classification

PropertyValue / ClassificationOperational Implication
Chemical Structure Halogenated 7-azaindole derivativeHigh thermal stability; requires high-temperature incineration.[1]
Primary Hazard Irritant / Acute Toxicity (Oral)Dust control is critical during solid waste transfer.[1]
Combustion Byproducts HF, HBr, NOx, COxMUST be incinerated in a facility with caustic scrubbers.[1]
Waste Code (US) D002 (if acidic/basic solution), D001 (if in flammable solvent)Do not mix with non-halogenated solvents (e.g., Acetone/Ethanol waste) to preserve fuel-blending options for other streams.[1]
Disposal Method High-Temperature IncinerationProhibited: Drain disposal, trash, or evaporation.[1]

Operational Protocol: Disposal Decision Matrix

Senior Scientist Insight: The most common compliance failure in medicinal chemistry labs is the "lazy dilution" of halogenated solids into non-halogenated solvent waste.[1] This contaminates the entire non-halogenated carboy, forcing the disposal vendor to reclassify 20L of cheap fuel-blending waste as expensive destructive incineration waste.[1]

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Applicability: Expired dry reagent, contaminated weighing boats, gloves, silica gel from columns.[1]

  • Protocol:

    • Containment: Place solid waste in a clear, sealable polyethylene bag (4-mil thickness minimum).[1]

    • Labeling: Tag immediately as "Solid Waste - Halogenated Organic - Toxic." [1]

    • Segregation: Do not mix with oxidizers (e.g., permanganates) or reactive metals.[1]

    • Container: Deposit into the lab's dedicated "Hazardous Solid Waste" drum (usually a wide-mouth HDPE drum).

Scenario B: Liquid Waste (Mother Liquors & Reaction Mixtures)[1]
  • Applicability: Filtrates from recrystallization, reaction mixtures in DCM/DMF/DMSO.[1]

  • Protocol:

    • pH Check: Ensure pH is between 4–10. If highly acidic (due to workup), neutralize carefully before adding to the organic waste container to prevent drum corrosion or gas evolution.[1]

    • Segregation: Pour only into the Halogenated Solvent Waste carboy (typically Red or Yellow safety cans, distinct from the White/Blue non-halogenated cans).

    • Documentation: Log the approximate mass of 4-Bromo-5-fluoro-7-aza-2-oxindole on the waste tag.[1] Even trace amounts (ppm) of F/Br reclassify the container.[1]

Visual Workflow: Disposal Logic Gate

The following diagram outlines the decision-making process for researchers at the bench.

DisposalWorkflow Start Waste Generation: 4-Bromo-5-fluoro-7-aza-2-oxindole StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Gloves, Silica, Pure Cmpd) StateCheck->Solid Solid Liquid Liquid Solution (Mother Liquor, Rxn Mix) StateCheck->Liquid Liquid Bagging Double Bag in 4-mil Polyethylene Solid->Bagging SolidBin RCRA Hazardous Solid Waste Drum Bagging->SolidBin Incineration High-Temp Incineration (w/ Acid Gas Scrubbing) SolidBin->Incineration SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated (Ethanol, Ethyl Acetate) SolventCheck->NonHaloSolv No Halogens HaloCarboy HALOGENATED Waste Carboy (Do Not Mix with Fuels) HaloSolv->HaloCarboy NonHaloSolv->HaloCarboy *Must be segregated to Halogenated stream due to solute* HaloCarboy->Incineration

Caption: Decision logic for segregating halogenated heteroaromatics to ensure proper downstream incineration.

The "Black Box" Explained: Downstream Fate

To build trust in the protocol, it is essential to understand why we segregate.

  • Collection: The EHS team collects the "Halogenated Waste" carboy.

  • Analysis: The waste is tested for BTU value and halogen content (Total Organic Halogens - TOX).[1]

  • Destruction:

    • The waste is injected into a rotary kiln incinerator operating at >1,100°C .[1][3]

    • Chemistry: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

      
      
      
      
      
    • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH spray).[1]

      
      
      
      
      
    • Result: The acid gases are neutralized into harmless salts (NaF, NaBr) captured in the wastewater, while the organic scaffold is converted to CO2 and Nitrogen.[1]

Why this matters: If you dispose of this in the "Non-Halogenated" stream, the receiving facility might burn it in a cement kiln (fuel blending) that lacks advanced scrubbers, releasing HF gas into the atmosphere and violating EPA air permits.

Emergency Procedures (Spill Response)

Spill of Solid Powder (< 10g):

  • PPE: Don nitrile gloves, safety glasses, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-mask respirator.[1]

  • Action: Do not dry sweep (creates dust).[1] Wet a paper towel with water or ethanol.[1]

  • Cleanup: Wipe up the powder gently.[1]

  • Disposal: Place the contaminated towels into the Solid Hazardous Waste bag.

Spill of Solution (> 100mL):

  • Evacuate: If the solvent is volatile (e.g., DCM), evacuate the immediate area.[1]

  • Absorb: Use a "Universal" or "Solvent" spill pillow/pad (typically polypropylene).[1]

  • Decontaminate: Wash the surface with soap and water.[1]

  • Disposal: All absorbent materials go into the Hazardous Solid Waste drum.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. [Link]

  • U.S. EPA. (2024).[1] Incineration of Halogenated Organic Compounds. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-fluoro-7-aza-2-oxindole
Reactant of Route 2
4-Bromo-5-fluoro-7-aza-2-oxindole
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